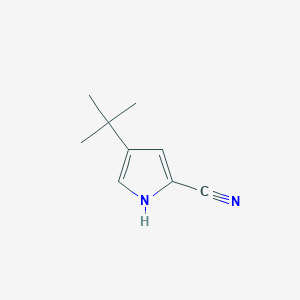

4-t-Butyl-pyrrole-2-carbonitrile

Description

Pyrrole (B145914) Chemistry: Fundamental Concepts and Significance

Pyrrole is a five-membered aromatic heterocycle with the chemical formula C₄H₅N. numberanalytics.com Its structure consists of a planar ring of four carbon atoms and one nitrogen atom, with the nitrogen's lone pair of electrons participating in the aromatic sextet, which imparts significant stability to the ring. numberanalytics.comvedantu.com This aromatic character is a defining feature of pyrrole, influencing its physical and chemical properties. numberanalytics.comwikipedia.org

The key concepts of pyrrole chemistry include:

Aromaticity: Pyrrole adheres to Hückel's rule for aromaticity, possessing a cyclic, planar, and fully conjugated system with 6 π-electrons. vedantu.com This aromaticity is responsible for its relative stability. numberanalytics.com

Reactivity: Despite its aromatic stability, the pyrrole ring is electron-rich and highly reactive towards electrophiles, particularly at the C2 and C5 positions. numberanalytics.comnumberanalytics.com

Acidity and Basicity: The N-H proton of pyrrole is weakly acidic, while the ring itself is a very weak base. wikipedia.org

Biological Significance: The pyrrole nucleus is a fundamental component of many biologically crucial molecules, including heme in hemoglobin, chlorophyll (B73375) in plants, and various alkaloids and pharmaceuticals. numberanalytics.comrsc.org Its presence in these natural products underscores its importance in medicinal chemistry. nih.gov

The versatility of the pyrrole ring allows for a wide range of chemical modifications, leading to a vast array of substituted derivatives with diverse properties and applications. rsc.org

The Context of 4-t-Butyl-pyrrole-2-carbonitrile within Substituted Pyrrole Derivatives

This compound is a member of the extensive family of substituted pyrroles. The introduction of substituents onto the pyrrole ring can significantly modulate its electronic properties, reactivity, and biological activity. rsc.org The tert-butyl group at the 4-position and the nitrile group at the 2-position of this specific compound are key to its unique characteristics.

The synthesis of such substituted pyrroles is a significant area of research in organic chemistry. One documented method for producing this compound involves the Friedel-Crafts alkylation of pyrrole-2-carbonitrile (B156044) with t-butyl chloride in the presence of a Lewis acid catalyst like aluminum or gallium chloride. google.com This reaction can also yield the 5-t-butyl isomer, which can then be separated. google.com

The presence of the bulky tert-butyl group can influence the regioselectivity of further reactions on the pyrrole ring. The nitrile group, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution but can participate in various chemical transformations, making it a valuable synthetic handle. For instance, the nitrile group can be reduced to form the corresponding aldehyde, 4-t-butyl-pyrrole-2-carbaldehyde. google.com

The study of substituted pyrroles like this compound is driven by the quest for novel compounds with specific electronic, physical, and biological properties for various applications, including the development of new pharmaceuticals and materials. nih.govbohrium.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-tert-butyl-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C9H12N2/c1-9(2,3)7-4-8(5-10)11-6-7/h4,6,11H,1-3H3 |

InChI Key |

FNFQKDNXWHWBFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CNC(=C1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 4 T Butyl Pyrrole 2 Carbonitrile

Transformations of the Nitrile Group (C≡N)

The carbon-nitrogen triple bond of the nitrile group in 4-t-butyl-pyrrole-2-carbonitrile is a key site for chemical modification. It can undergo reduction to form either aldehydes or amines, and it can be hydrolyzed to a carboxylic acid, which can then be decarboxylated.

Reduction Reactions (e.g., to Aldehyde)

The reduction of nitriles is a versatile method for the synthesis of both primary amines and aldehydes. wikipedia.org The outcome of the reaction is largely dependent on the choice of reducing agent and the reaction conditions. wikipedia.org For the partial reduction of a nitrile to an aldehyde, a common and effective reagent is Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comyoutube.com DIBAL-H is a milder reducing agent than lithium aluminum hydride (LiAlH4) and allows for the selective conversion of nitriles to aldehydes by preventing over-reduction to the amine. chemistrysteps.com The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comyoutube.com

Alternatively, the Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, can also be employed to convert nitriles to aldehydes via the hydrolysis of an intermediate iminium salt. wikipedia.org

Table 1: Reagents for Nitrile Reduction

| Product | Reagent(s) |

|---|

Hydrolysis and Decarboxylation Pathways

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, 4-t-butyl-pyrrole-2-carboxylic acid. This transformation can be achieved under acidic or basic conditions. The resulting carboxylic acid can then undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide.

The decarboxylation of pyrrole-2-carboxylic acid is subject to acid catalysis, particularly in strongly acidic solutions. nih.govacs.org The mechanism involves the protonation of the pyrrole (B145914) ring at the C2 position, which facilitates the departure of the carboxyl group. nih.govacs.org However, the direct formation of protonated carbon dioxide is energetically unfavorable. acs.org Instead, the reaction proceeds through an associative mechanism where water adds to the carboxyl group of the protonated reactant. nih.govacs.org This leads to the formation of pyrrole and protonated carbonic acid, which then rapidly dissociates. nih.govacs.org The rate of decarboxylation increases as the pH decreases. researchgate.net Theoretical calculations have shown that the presence of water and a proton source significantly lowers the energy barrier for the C-C bond cleavage. researchgate.networldscientific.com

A study on the hydrolytic decarboxylation of pyrrole-2-carboxylic acid provided evidence for a mechanism that parallels ester hydrolysis, involving the addition of water to the carboxyl group followed by the formation of protonated carbonic acid. nih.gov

Reactions Involving the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the tert-butyl group influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution with Existing tert-Butyl Group

The tert-butyl group is an activating group, meaning it donates electron density to the aromatic ring, making it more reactive towards electrophiles than benzene. libretexts.org Activating groups typically direct incoming electrophiles to the ortho and para positions. libretexts.org However, the bulky nature of the tert-butyl group can sterically hinder attack at the ortho position (C3 and C5). libretexts.org Therefore, in electrophilic aromatic substitution reactions of this compound, the electrophile is expected to preferentially substitute at the less hindered C5 position (para to the tert-butyl group). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Electronic Effect | Ring Reactivity | Directing Influence | Example Substituents |

|---|---|---|---|---|

| Activating | Electron-donating | Faster than benzene | Ortho, Para | -CH₃, -OH, -NH₂ |

| Deactivating | Electron-withdrawing | Slower than benzene | Meta (except halogens) | -NO₂, -CN, -C(O)R |

| Halogens | Electron-withdrawing (inductive), Electron-donating (resonance) | Slower than benzene | Ortho, Para | -F, -Cl, -Br, -I |

Nucleophilic Reactions

While the electron-rich nature of the pyrrole ring generally favors electrophilic substitution, nucleophilic aromatic substitution can occur under specific conditions, particularly if a good leaving group is present on the ring. youtube.com For instance, in pyridine, a six-membered aromatic heterocycle, nucleophilic substitution is favored at the 2 and 4 positions when a leaving group is present. youtube.com In the context of this compound, if a suitable leaving group were introduced onto the ring, nucleophilic attack could be a viable synthetic route.

Formation of Polyfunctionalized Pyrrole Derivatives

The reactivity of both the nitrile and the pyrrole ring of this compound allows for the synthesis of a wide array of polyfunctionalized pyrrole derivatives. These derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. scispace.comuctm.edu

Several synthetic strategies can be employed to create these complex molecules. For example, tandem reactions, such as a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation, have been used to synthesize tetrasubstituted NH-pyrroles. organic-chemistry.org Another approach involves the cyclocondensation of enones with aminoacetonitrile (B1212223) to form 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can then be oxidized to produce 3,5-disubstituted pyrrole-2-carbonitriles. nih.gov Continuous flow synthesis methods have also been developed for the efficient production of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, which involves an in situ hydrolysis of the tert-butyl ester. nih.govacs.orgacs.org

The Barton-Zard reaction, involving the reaction of 3-nitro-2H-chromenes with ethyl isocyanoacetate, provides a route to chromeno[3,4-c]pyrroles. nih.gov Furthermore, various classical methods like the Hantzsch, Paal-Knorr, and Piloty-Robinson syntheses remain important for generating a diversity of pyrrole structures. uctm.edu

Subsequent Functionalization at Other Ring Positions

The pyrrole ring is inherently susceptible to electrophilic attack due to its π-electron-rich nature. The positions on the ring (C2, C3, C4, C5, and N1) exhibit differential reactivity, which can be strategically exploited for functionalization. In this compound, the C2 position is occupied by the nitrile group and the C4 position by the tert-butyl group. This leaves the C3, C5, and the N-H positions as primary sites for subsequent chemical modifications.

The electron-withdrawing nature of the 2-carbonitrile group deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. However, the electron-donating effect of the N-H group and the alkyl nature of the t-butyl group can still facilitate reactions at the available ring positions. The bulky t-butyl group at the C4 position can exert a significant steric influence, potentially directing incoming electrophiles to the less hindered C5 or C3 positions.

Electrophilic Substitution Reactions:

Electrophilic substitution reactions are a cornerstone for the functionalization of pyrrole rings. Reactions such as halogenation, nitration, and formylation can introduce new functional groups onto the pyrrole nucleus, paving the way for further derivatization.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring creates valuable handles for cross-coupling reactions. While specific studies on the halogenation of this compound are not extensively documented, related pyrrole derivatives readily undergo halogenation. For instance, 2-trichloroacetyl-5-methyl-1H-pyrrole can be chlorinated at the C4 position using N-chlorosuccinimide. nih.gov Similarly, bromination can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity of these reactions on this compound would be influenced by the directing effects of the existing substituents.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (–CHO) onto electron-rich aromatic rings, including pyrroles. organic-chemistry.orgchemtube3d.com The Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. wikipedia.org For this compound, formylation is expected to occur at either the C5 or C3 position, depending on steric and electronic factors. The resulting pyrrole-2-carbonitrile-carbaldehyde is a versatile intermediate for the synthesis of more complex molecules. The formylation of 1-substituted pyrroles has been shown to be primarily controlled by steric factors. rsc.org

Nitration: The introduction of a nitro group (–NO2) can be achieved using nitrating agents. This functional group can be subsequently reduced to an amino group, providing another point for derivatization.

N-Functionalization:

The nitrogen atom of the pyrrole ring can also be functionalized, most commonly through alkylation or acylation.

N-Alkylation: The pyrrole nitrogen can be deprotonated with a suitable base to form the pyrrolyl anion, which can then react with an alkyl halide to yield an N-alkylated product. cdnsciencepub.com Phase transfer catalysis has been shown to be an effective method for the N-alkylation of pyrrole and its derivatives with primary alkyl halides. cdnsciencepub.com The use of a strong base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) can also facilitate N-alkylation. researchgate.netrsc.org

Below is a table summarizing potential functionalization reactions at other ring positions of this compound, based on the known reactivity of similar pyrrole compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Relevant Findings on Similar Pyrroles |

| Halogenation (Chlorination) | N-Chlorosuccinimide (NCS), CH₂Cl₂, rt | 5-Chloro-4-t-butyl-pyrrole-2-carbonitrile and/or 3-Chloro-4-t-butyl-pyrrole-2-carbonitrile | Chlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole with NCS occurs at the 4-position. nih.govacs.org |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), CCl₄, reflux | 5-Bromo-4-t-butyl-pyrrole-2-carbonitrile and/or 3-Bromo-4-t-butyl-pyrrole-2-carbonitrile | Pyrroles with electron-withdrawing groups can be brominated. researchgate.net |

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | 5-Formyl-4-t-butyl-pyrrole-2-carbonitrile and/or 3-Formyl-4-t-butyl-pyrrole-2-carbonitrile | A general method for the formylation of electron-rich arenes. organic-chemistry.orgwikipedia.org Steric factors are a major determinant of regioselectivity in 1-substituted pyrroles. rsc.org |

| N-Alkylation | KOH, DMSO, Alkyl halide (e.g., CH₃I), 80°C | 1-Alkyl-4-t-butyl-pyrrole-2-carbonitrile | N-alkylation of pyrrole moieties is efficiently achieved under these conditions. researchgate.net |

Synthesis of Conjugated Systems

The derivatized forms of this compound, particularly its halogenated analogues, are pivotal starting materials for the construction of conjugated systems. These systems, characterized by alternating single and multiple bonds, often exhibit interesting electronic and photophysical properties.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This versatile reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. researchgate.net Halogenated derivatives of this compound can be coupled with various aryl or heteroaryl boronic acids or esters to synthesize bi-aryl and more extended π-conjugated systems. The efficiency of Suzuki coupling can be influenced by the nature of the halogen (I > Br > Cl) and the specific palladium catalyst and ligands employed. asianpubs.org

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, also catalyzed by palladium. nih.gov This method is known for its tolerance of a wide range of functional groups. Stannylated derivatives of this compound or its halogenated counterparts can be used to build conjugated polymers and other complex architectures.

Synthesis of Porphyrin Analogues:

Porphyrins are a prominent class of conjugated macrocycles built from four pyrrole units linked by methine bridges. While the direct use of this compound in classical porphyrin syntheses (like the Lindsey or Rothemund reactions) is not typical due to the deactivating nitrile group, derivatives of this compound can serve as precursors. For instance, the corresponding 4-t-butyl-pyrrole-2-carbaldehyde, obtained from the reduction of the nitrile, could potentially undergo condensation with other pyrrolic fragments to form porphyrin-like structures. The t-butyl group can enhance the solubility of the resulting porphyrin. nih.govresearchgate.net The synthesis of tetra-tert-butylporphyrin from a Mannich base of pyrrole has been reported, highlighting the utility of t-butylated pyrroles in this field. nih.gov

The table below outlines strategies for synthesizing conjugated systems starting from derivatives of this compound.

| Conjugated System | Synthetic Strategy | Key Intermediates | Reaction Conditions (General) |

| Bi-aryl Pyrroles | Suzuki-Miyaura Coupling | Halogenated this compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Arylboronic acid, Solvent (e.g., Toluene (B28343), Dioxane) |

| Extended π-Systems | Stille Coupling | Halogenated or Stannylated this compound | Pd catalyst (e.g., Pd(PPh₃)₄), Organostannane or Organohalide, Solvent (e.g., Toluene, DMF) |

| Conjugated Polymers | Polymerization of difunctional monomers | Dihalogenated or Diborylated 4-t-butyl-pyrrole derivatives | Various palladium-catalyzed polymerization methods (e.g., Suzuki or Stille polycondensation). nih.govrsc.org |

| Porphyrin Analogues | Macrocyclization | 4-t-Butyl-pyrrole-2-carbaldehyde or other suitable pyrrolic precursors | Acid-catalyzed condensation (e.g., Lindsey synthesis with BF₃·OEt₂), followed by oxidation (e.g., with DDQ). nih.gov |

Spectroscopic Characterization and Structural Elucidation of 4 T Butyl Pyrrole 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 4-t-butyl-pyrrole-2-carbonitrile, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group, the pyrrole (B145914) ring, and the N-H group. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating tert-butyl group.

The expected signals are:

N-H Proton: A broad singlet appearing at a downfield chemical shift (typically δ 8.0-12.0 ppm), the position of which is highly dependent on solvent and concentration. rsc.org

Pyrrole Ring Protons: The pyrrole ring has two remaining protons at the C3 and C5 positions. The C5 proton, being adjacent to the nitrogen and the t-butyl group, would likely appear as a doublet. The C3 proton, situated between the two substituents, would also be a doublet. Their exact chemical shifts would be influenced by the opposing electronic effects of the nitrile and t-butyl groups. In unsubstituted pyrrole, the α-protons (C2, C5) are typically found around δ 6.7 ppm and the β-protons (C3, C4) around δ 6.2 ppm. chemicalbook.com The electron-withdrawing nitrile group at C2 would shift the adjacent C3 proton downfield, while the electron-donating t-butyl group at C4 would shift the adjacent C3 and C5 protons upfield.

Tert-Butyl Protons: A sharp singlet, integrating to nine protons, is expected in the upfield region of the spectrum (typically δ 1.2-1.5 ppm). For instance, the tert-butyl protons in tert-butanol (B103910) appear around δ 1.28 ppm.

A summary of predicted ¹H NMR chemical shifts is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-H | 8.0 - 12.0 | Broad Singlet |

| C5-H | ~6.8 - 7.2 | Doublet |

| C3-H | ~6.3 - 6.7 | Doublet |

| -C(CH₃)₃ | 1.2 - 1.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, corresponding to the four unique carbons of the pyrrole ring and the two types of carbon in the tert-butyl group.

The expected carbon signals are:

Nitrile Carbon (-C≡N): This carbon is typically found in the δ 110-125 ppm range. oregonstate.edu

Pyrrole Ring Carbons: In unsubstituted pyrrole, the α-carbons (C2, C5) resonate around δ 118 ppm and the β-carbons (C3, C4) at δ 108 ppm. hmdb.ca For the substituted compound, C2 (attached to the nitrile) would be significantly shifted. C4 (attached to the t-butyl group) would be shifted downfield. C5 and C3 would also show shifts based on their positions relative to the substituents.

Tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (δ ~30-40 ppm) and one for the three equivalent methyl carbons (δ ~28-32 ppm). rsc.org

A table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 - 135 |

| C3 | ~110 - 120 |

| C4 | ~140 - 150 |

| C5 | ~120 - 130 |

| -C ≡N | ~115 - 125 |

| -C (CH₃)₃ | ~32 - 38 |

| -C(C H₃)₃ | ~29 - 33 |

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide the basic carbon-proton framework, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural confirmation. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the C3-H and C5-H protons through the N-H proton, helping to definitively assign the pyrrole ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously link the C3-H and C5-H proton signals to their corresponding carbon signals (C3 and C5). It would also confirm the assignments for the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is crucial for identifying quaternary carbons. For instance, correlations would be expected from the tert-butyl protons to both C4 and the quaternary carbon of the t-butyl group. The C3-H and C5-H protons would show correlations to multiple ring carbons and the nitrile carbon, solidifying the entire structure.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments reveal spatial proximity between atoms. rsc.org An NOE enhancement between the C5-H proton and the tert-butyl protons would confirm their adjacent positioning on the pyrrole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its main functional groups.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3500 (broad) |

| C-H (pyrrole ring) | Stretching | 3100 - 3150 |

| C-H (t-butyl) | Stretching | 2850 - 3000 |

| C≡N (nitrile) | Stretching | 2220 - 2260 (sharp, medium intensity) |

| C=C (pyrrole ring) | Stretching | 1500 - 1600 |

| C-N (pyrrole ring) | Stretching | 1300 - 1400 |

| C-H (t-butyl) | Bending | 1365 - 1395 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C and C-C stretching vibrations of the pyrrole ring and the symmetric vibrations of the tert-butyl group would be prominent in the Raman spectrum. researchgate.net The nitrile (C≡N) stretch is also Raman active and would appear in the 2220-2260 cm⁻¹ region. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) could be a powerful application, potentially used to study the molecule's interaction with surfaces or for sensitive detection assays, as has been demonstrated with other nitrile-containing heterocyclic compounds. nih.gov

Correlating Vibrational Modes with Molecular Structure and Conformation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and conformation of this compound. The vibrational frequencies are characteristic of specific bonds and functional groups within the molecule.

The IR spectrum of pyrrole derivatives shows characteristic peaks for N-H stretching, C-H stretching, C=C stretching, and C-N stretching vibrations. For instance, in a study on poly(4-(3-pyrrolyl)butyric acid), the presence of the pyrrole ring was confirmed by an absorption at 1530 cm⁻¹ in the infrared spectrum. researchgate.net Similarly, the Raman spectrum of a poly(4-(3-pyrrolyl)butyric acid)/pyrrole composite film exhibited peaks at 1320 cm⁻¹ (C-C stretching), 1390 cm⁻¹ (C-N stretching), and 1579 cm⁻¹ (C=C stretching), confirming the incorporation of pyrrole into the polymer structure. researchgate.net

For this compound, the presence of the nitrile group (C≡N) would introduce a sharp and intense absorption band in the IR spectrum, typically in the range of 2210-2260 cm⁻¹. A study on related pyrrole derivatives reported a C≡N stretching vibration at 2210 cm⁻¹. nih.gov The tert-butyl group would exhibit characteristic C-H stretching and bending vibrations. The correlation of these vibrational modes, along with the shifts observed upon substitution, allows for a detailed understanding of the molecular structure and the influence of the tert-butyl and nitrile groups on the pyrrole ring's electronic and geometric properties.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3350-3410 | nih.gov |

| C≡N | Stretching | 2210 | nih.gov |

| C=C (pyrrole ring) | Stretching | 1579 | researchgate.net |

| C-N (pyrrole ring) | Stretching | 1390 | researchgate.net |

| C-C (pyrrole ring) | Stretching | 1320 | researchgate.net |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of organic compounds, providing crucial information for structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the compound. For pyrrole derivatives, fragmentation is significantly influenced by the substituents on the pyrrole ring. nih.gov

For this compound, the molecular ion peak would be expected, although its intensity can vary. libretexts.org A prominent fragmentation pathway for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org In the case of this compound, the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation is a likely fragmentation pathway. The fragmentation of the pyrrole ring itself can also occur. The mass spectrum of pyrrole shows a prominent molecular ion at m/z 67. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating mixtures and identifying the components. It is particularly useful for assessing the purity of synthesized compounds and determining the ratio of isomers. nih.govnih.gov

In the context of this compound synthesis, GC-MS can be employed to monitor the reaction progress and identify any byproducts. nih.gov The retention time of the compound in the gas chromatograph provides a measure of its volatility and interaction with the stationary phase, while the mass spectrometer provides definitive identification.

Furthermore, if the synthesis could potentially yield isomeric products, such as 5-t-Butyl-pyrrole-2-carbonitrile, GC-MS is the ideal method to separate and quantify these isomers. nih.gov The relative peak areas in the chromatogram can be used to determine the isomer ratio, which is crucial for understanding the regioselectivity of the synthetic route. The determination of toluene (B28343) diisocyanate isomer ratios has been successfully achieved using similar techniques. tsijournals.com

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in the crystal lattice.

Determination of Molecular and Crystal Structures

Single-crystal X-ray diffraction analysis of this compound would yield detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the pyrrole ring and the orientation of the tert-butyl and cyano substituents.

Studies on related pyrrole derivatives have provided valuable insights. For example, the crystal structure of 2,2'-bipyrrole (B130514) shows a herringbone packing arrangement. researchgate.net The analysis of pyrrole-2-carboxamide derivatives has also been used to establish structure-activity relationships. nih.gov X-ray crystallography studies on other complex organic molecules have demonstrated the ability to reveal detailed structural features, such as the non-coplanar arrangement of ferrocenyl substituents in hexaferrocenylbenzene. wikipedia.org

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/c | researchgate.net |

| a (Å) | Not specified | |

| b (Å) | 6.7650 (2) | researchgate.net |

| c (Å) | Not specified | |

| β (°) | 96.746 (2) | researchgate.net |

| Z | 2 | researchgate.net |

Analysis of Intermolecular Interactions in the Solid State

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. Understanding these interactions is crucial for explaining the physical properties of the solid material.

In the solid state of this compound, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or networks. The crystal structure of 2,2'-bipyrrole reveals N-H···π interactions that link the molecules together. researchgate.net The analysis of intermolecular interactions in other organic crystals has shown the importance of hydrogen bonding and π-π stacking in defining the solid-state structure and properties. researchgate.net

Theoretical and Computational Investigations of 4 T Butyl Pyrrole 2 Carbonitrile

Electronic Structure and Aromaticity Studies

The arrangement of electrons and the degree of aromatic character in 4-t-butyl-pyrrole-2-carbonitrile are fundamental to understanding its chemical behavior. Computational methods provide profound insights into these aspects.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netscirp.org DFT calculations, particularly using hybrid functionals like B3LYP, are widely employed to determine optimized molecular geometries, electronic structures, and other properties of heterocyclic systems like pyrrole (B145914). researchgate.netekb.eg

For the parent pyrrole molecule, DFT calculations provide precise geometric parameters and electronic properties that serve as a baseline for understanding substituted derivatives. researchgate.netresearchgate.net The introduction of substituents, such as the tert-butyl group at the C4 position and a nitrile group at the C2 position, induces significant changes in the electronic landscape of the pyrrole ring.

Table 1: Calculated Properties of Unsubstituted Pyrrole (Reference Data)

| Parameter | Value | Method/Basis Set | Source |

|---|---|---|---|

| Bond Lengths (Å) | |||

| N1-C2 | 1.370 | B3LYP/6-31G* | researchgate.net |

| C2-C3 | 1.382 | B3LYP/6-31G* | researchgate.net |

| C3-C4 | 1.417 | B3LYP/6-31G* | researchgate.net |

| N-H | 0.996 | B3LYP/6-31G* | researchgate.net |

| Bond Angles (°) ** | |||

| C5-N1-C2 | 109.8 | B3LYP/6-31G | researchgate.net |

| N1-C2-C3 | 107.7 | B3LYP/6-31G | researchgate.net |

| C2-C3-C4 | 107.4 | B3LYP/6-31G* | researchgate.net |

| Electronic Properties | |||

| HOMO-LUMO Gap | ~4.83 eV (for quinoline) | B3LYP/6-31+G(d,p) | scirp.org |

Note: The HOMO-LUMO gap for quinoline (B57606) is provided as a reference for a heterocyclic system; specific values for pyrrole vary with the computational method but are generally in the 5-6 eV range.

Aromaticity, a central concept in chemistry, can be quantified using various computed indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two of the most widely used magnetic and geometric criteria. acs.orgresearchgate.net

HOMA: This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic, olefinic-like structure. For heterocyclic systems, a modified version, the Harmonic Oscillator Model of Electron Delocalization (HOMED), is sometimes used. researchgate.net

NICS: This magnetic criterion measures the absolute magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1) at 1 Å). acs.orggithub.io Negative NICS values are indicative of aromaticity (diatropic ring current), whereas positive values suggest anti-aromaticity (paratropic ring current). researchgate.net NICS values are sensitive to the computational method and the exact location of the probe point. researchgate.net

Table 2: Reference Aromaticity Indices

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Source |

|---|---|---|---|---|

| Benzene | ~0.979 | -8.0 to -9.7 | -10.1 to -11.5 | researchgate.netgithub.io |

Note: Values can vary based on the specific DFT functional and basis set used.

Substituents can significantly modulate the aromaticity of the pyrrole ring by altering its electron distribution. researchgate.netresearchgate.net

tert-Butyl Group: As an alkyl group, the tert-butyl substituent at the C4 position is a weak electron-donating group (EDG) primarily through an inductive effect and hyperconjugation. Generally, EDGs tend to slightly increase the aromaticity of electron-rich rings like pyrrole.

Nitrile Group: The cyano (-CN) group is a potent electron-withdrawing group (EWG) through both a strong negative inductive effect (-I) from the electronegative nitrogen and a resonance effect (-M) where it delocalizes the ring's π-electrons. wikipedia.org

In this compound, these two groups have opposing electronic effects. However, the electron-withdrawing nature of the nitrile group, particularly at the C2 position, is expected to dominate. This strong withdrawal of electron density from the pyrrole ring into the substituent will disrupt the delocalization of the π-electron system. Consequently, the aromaticity of the pyrrole ring in this compound is anticipated to be significantly reduced compared to the parent pyrrole molecule. This would manifest as a lower HOMA value and less negative NICS values. nih.govresearchgate.net

Conformational Analysis and Energetics

The spatial arrangement of the substituents, particularly the nitrile group, is determined by a balance of electronic and steric factors.

The rotation around the single bond connecting the pyrrole ring (at C2) and the carbon of the nitrile group is a key conformational feature. This rotation is not entirely free due to electronic effects. Conjugation between the π-system of the pyrrole ring and the π-system of the nitrile group imparts a partial double-bond character to the C2-CN bond. This creates a rotational barrier that must be overcome for the group to rotate.

Studies on related 2-aryl pyrroles and other N-Ar systems show that such rotational barriers can be substantial, often in the range of 10-15 kcal/mol, and are highly sensitive to the electronic effects of other substituents on the ring. nih.govcsic.es An electron-withdrawing group on the ring can increase the double bond character of the exocyclic bond, thereby increasing the rotational barrier. csic.es While a precise value for this compound is not available in the literature, the barrier is expected to be significant enough to influence the molecule's conformational landscape.

Steric hindrance plays a critical role in dictating molecular conformation and can trigger different reaction pathways. rsc.orgrsc.org The tert-butyl group is exceptionally bulky and is often used to enforce specific conformations or to provide steric shielding. numberanalytics.comchemrxiv.org

Intermolecular Interactions and Supramolecular Chemistry

The supramolecular assembly of this compound in the solid state is governed by a combination of hydrogen bonding and other weak intermolecular interactions. These forces dictate the crystal packing and ultimately influence the material's physical properties.

In the crystal structure of pyrrole derivatives, hydrogen bonding plays a crucial role in the formation of specific motifs. For pyrrole-2-carbonitrile (B156044) and its analogues, the N-H group of the pyrrole ring is a primary hydrogen bond donor. The nitrile nitrogen and other potential acceptor groups on substituents determine the nature of the hydrogen bonding network.

The presence of the bulky tert-butyl group at the 4-position can sterically influence the formation of these networks. It may hinder certain arrangements, leading to less common or distorted hydrogen bonding patterns compared to less substituted pyrroles.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Potential Motif |

| N-H (pyrrole) | N (nitrile) | N-H⋯N | Chain or Dimer |

| C-H (t-butyl) | N (nitrile) | C-H⋯N | Weak interaction |

| C-H (pyrrole) | N (nitrile) | C-H⋯N | Weak interaction |

Beyond classical hydrogen bonds, weaker interactions are significant in the crystal packing of pyrrole derivatives. These include C-H⋯π interactions and van der Waals forces. mdpi.com The tert-butyl group, while sterically demanding, provides numerous C-H bonds that can act as weak donors in C-H⋯π interactions with the pyrrole ring of adjacent molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states and reaction energy profiles that are often difficult to obtain experimentally.

The alkylation of pyrroles is a common synthetic transformation. For instance, the alkylation of 2-cyanopyrrole can be achieved using sodium hydride in DMF. Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway. This would involve locating the transition state for the deprotonation of the pyrrole N-H by the hydride, followed by the nucleophilic attack of the resulting pyrrolide anion on an alkyl halide. The geometry and energy of this transition state would reveal the steric and electronic demands of the reaction.

For other derivatization reactions, such as those involving cycloadditions, computational analysis can be equally insightful. Pyrroles can participate in [4+2], [2+2], and [2+1] cycloaddition reactions. wikipedia.org The presence of the electron-withdrawing nitrile group and the bulky t-butyl group on the this compound skeleton would significantly influence the feasibility and regioselectivity of such reactions. Transition state analysis could predict the most likely products and provide a rationale for the observed stereochemical outcomes.

The complete energy profile of a reaction provides a thermodynamic and kinetic picture of the transformation. DFT calculations can be used to compute the relative energies of reactants, intermediates, transition states, and products. researchgate.net For example, in the synthesis of substituted pyrroles, different reaction pathways may be accessible.

Furthermore, computational models can help understand the role of catalysts in these transformations. For example, in the Knorr pyrrole synthesis, a manganese catalyst is used for the dehydrogenative coupling. organic-chemistry.org Computational studies could elucidate the catalytic cycle, detailing the interaction of the substrates with the metal center and the energetics of the oxidative and reductive steps.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Precursor in Complex Organic Synthesis

The unique combination of the reactive pyrrole (B145914) core, the bulky t-butyl group, and the versatile nitrile handle makes 4-t-Butyl-pyrrole-2-carbonitrile a valuable precursor for constructing intricate molecular architectures.

Pyrrole-2-carbonitrile (B156044) and its derivatives are recognized as versatile intermediates for the synthesis of more complex heterocyclic systems, particularly in the field of medicinal chemistry. The nitrile group can be transformed into a variety of other functional groups (amines, amides, carboxylic acids, aldehydes), while the pyrrole nitrogen and the C-5 position are available for further reactions. The presence of the 4-t-butyl group serves as a crucial control element, providing steric hindrance that can direct reactions to other sites and enhance the solubility of intermediates and final products in organic solvents.

This compound can serve as a starting point for scaffolds used in the development of therapeutic agents, such as enzyme inhibitors. For instance, derivatives of pyrrole-2-carbonitrile have been investigated for their potent inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP-IV). The 4-t-butyl derivative would offer a unique lipophilic and sterically-defined building block for creating analogues with potentially improved pharmacological profiles.

Table 1: Potential Transformations of this compound into Heterocyclic Scaffolds

| Starting Material | Reaction Type | Potential Product Scaffold | Significance |

| This compound | Reduction of Nitrile (e.g., with LiAlH₄) | 4-t-Butyl-1H-pyrrol-2-yl)methanamine | Introduces a primary amine for further elaboration into amides, ureas, or for building larger heterocyclic systems. |

| This compound | N-Alkylation / N-Arylation | N-Substituted-4-t-Butyl-pyrrole-2-carbonitriles | Allows for modulation of electronic properties and provides a vector for attaching other functionalities. |

| This compound | Cycloaddition Reactions | Fused Pyrrole Systems (e.g., Pyrrolo[1,2-a]pyrazines) | Creates complex, rigid, polycyclic scaffolds often found in biologically active natural products. |

| This compound | Hydrolysis of Nitrile | 4-t-Butyl-1H-pyrrole-2-carboxylic acid | Provides a carboxylic acid handle for amide coupling, a key reaction in drug discovery. |

As a functionalized building block, this compound is inherently an intermediate in multi-step syntheses. Pyrrole-2-carbonitriles are known to be useful in the production of complex chemical compounds, including pharmaceuticals and insecticides. google.com The synthesis of such complex molecules often requires a carefully planned sequence of reactions where each intermediate adds a specific structural feature.

The journey from a simple starting material to a complex target molecule can be streamlined by using a pre-functionalized core like this compound. For example, a continuous flow synthesis method has been developed for highly substituted pyrrole-3-carboxylic acids starting from tert-butyl esters, demonstrating the utility of the pyrrole core in efficient, multi-step processes. nih.govacs.org While this specific method produces a different isomer, it highlights the adaptability of the pyrrole scaffold in synthetic chemistry. The 4-t-butyl derivative would fit into similar pathways, with its substituents guiding subsequent transformations toward a desired complex product.

Table 2: Hypothetical Multi-Step Pathway Utilizing this compound

| Step | Intermediate | Reagents/Conditions | Transformation |

| 1 | This compound | 1. NaH2. R-X (Alkyl/Aryl Halide) | N-functionalization of the pyrrole ring. |

| 2 | N-R-4-t-Butyl-pyrrole-2-carbonitrile | Raney Nickel, H₂ | Reduction of the nitrile to a primary amine. |

| 3 | (N-R-4-t-Butyl-1H-pyrrol-2-yl)methanamine | R'-COCl, Base | Acylation of the amine to form a complex amide. |

| 4 | Final Product | - | A complex, multi-functionalized pyrrole derivative with potential biological activity. |

Potential in Material Science and Polymer Chemistry

The electronic properties of the pyrrole ring make it a prime candidate for the development of organic functional materials. The substituents at the 4- and 2-positions of this compound are expected to significantly modulate these properties.

Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. ijert.org It is typically produced through the oxidative chemical or electrochemical polymerization of pyrrole monomers. nih.gov This process creates a polymer backbone with a conjugated π-system, and the introduction of "dopant" ions allows for the movement of charge carriers (polarons and bipolarons), resulting in electrical conductivity. nih.gov

The properties of polypyrrole can be tuned by using substituted pyrrole monomers. The polymerization of this compound would be expected to yield a novel conducting polymer.

The t-Butyl Group: This large, non-polar group would likely increase the solubility of the resulting polymer in organic solvents, which is a common challenge with unsubstituted polypyrrole. It would also create steric barriers between polymer chains, potentially affecting morphology and inter-chain charge transport.

The Nitrile Group: As a strong electron-withdrawing group, the nitrile function would increase the oxidation potential of the monomer, making polymerization more difficult. However, it would also be expected to lower the energy levels of the polymer's frontier orbitals (HOMO and LUMO), thereby altering its band gap and electronic properties.

Table 3: Predicted Influence of Substituents on Polypyrrole Properties

| Property | Unsubstituted Polypyrrole | Predicted Polypyrrole from this compound | Rationale |

| Solubility | Generally insoluble | Increased solubility in organic solvents | The bulky, lipophilic t-butyl groups disrupt chain packing and increase solvation. |

| Conductivity | High (Dopant dependent) | Potentially lower | Steric hindrance from t-butyl groups may impede inter-chain hopping of charge carriers. |

| Oxidation Potential | ~0.7 V vs Ag/AgCl | Higher | The electron-withdrawing nitrile group makes the pyrrole ring harder to oxidize. |

| Optical Band Gap | ~2.5 - 2.7 eV | Modified | Both the steric (t-butyl) and electronic (nitrile) effects will alter the conjugation and energy levels of the polymer backbone. |

The ability to create substituted polypyrroles opens the door to designing advanced organic materials with tailored functionalities. By incorporating monomers like this compound, materials can be developed for specific applications beyond simple conductivity. For example, conducting polymers are used in sensors, energy storage devices, and biomedical applications. ijert.orgnih.gov

The nitrile group within the polymer derived from this compound could serve as a reactive handle for post-polymerization modification, allowing for the covalent attachment of other molecules, such as fluorescent dyes, drug molecules, or biorecognition elements. This could lead to the development of highly functional materials for applications like chemical sensors or smart drug delivery systems where the polymer's conductivity could be used for signal transduction or controlled release. The synthesis of copolymers using indole (B1671886) and carbazole (B46965) derivatives has shown that the choice of monomer and linkage position significantly impacts the electronic and optical properties of the resulting material. nih.gov A similar strategic approach using this compound as a comonomer could yield materials with precisely engineered characteristics.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to substituted pyrroles, including 4-t-butyl-pyrrole-2-carbonitrile, is a key area of future research. Current methodologies often rely on traditional approaches that may involve harsh reaction conditions or the use of hazardous reagents. The future of pyrrole (B145914) synthesis lies in the adoption of greener and more sustainable practices.

Recent advancements in photochemical and electrochemical methods are paving the way for new avenues in pyrrole construction. rsc.org These techniques offer the potential for milder reaction conditions and reduced waste generation. Furthermore, the use of renewable resources and biomass-derived starting materials is a compelling strategy. acs.orgresearchgate.net For instance, the Paal-Knorr pyrrole condensation, a classic method, is being reimagined with the use of water as a solvent and iron(III) chloride as a catalyst, significantly improving its environmental footprint. organic-chemistry.org Ultrasound-assisted synthesis in aqueous media also presents a promising green alternative to conventional methods. tandfonline.com

Future efforts will likely focus on:

Catalyst-free reactions: Exploring reaction conditions that eliminate the need for metal catalysts, which can be costly and pose environmental concerns. researchgate.net

Flow chemistry: Implementing continuous flow systems for the synthesis of this compound, which can offer improved control over reaction parameters, enhanced safety, and easier scalability.

Biocatalysis: Utilizing enzymes to catalyze the formation of the pyrrole ring, offering high selectivity and mild reaction conditions.

Exploration of Undiscovered Reactivity and Catalytic Transformations

The reactivity of the this compound scaffold is ripe for further investigation. The interplay between the electron-withdrawing nitrile group and the bulky t-butyl group influences the electronic and steric properties of the pyrrole ring, opening up possibilities for novel chemical transformations.

Future research could explore:

C-H functionalization: Developing methods for the direct functionalization of the C-H bonds on the pyrrole ring, which would provide a more atom-economical approach to creating diverse derivatives. Rhodium-catalyzed C-H functionalization has already shown promise in the synthesis of related heterocyclic systems. acs.org

Catalytic cycles: Designing new catalytic cycles that utilize this compound or its derivatives as ligands or catalysts themselves. The unique electronic properties of the pyrrole ring could be harnessed to facilitate a variety of organic transformations. For example, rhodium-mediated carbene transfer has been used for the catalytic transformation of 2-pyridones. nih.gov

Polymerization: Investigating the potential of this compound as a monomer in the synthesis of novel polymers with unique electronic or material properties.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic methodologies and gain deeper insights into reaction mechanisms, the development of advanced spectroscopic probes for real-time monitoring is crucial. Techniques like in-line fiber-optic Near-Infrared (NIR) spectroscopy and transient infrared spectroscopy can provide valuable data on reaction kinetics and the formation of intermediates. researchgate.net

Future directions in this area include:

Development of specific probes: Designing fluorescent or chromogenic probes that can selectively bind to reactants, intermediates, or products in the synthesis of this compound, allowing for sensitive and real-time tracking of the reaction progress. rsc.orgnih.gov

Integration with flow chemistry: Combining real-time spectroscopic monitoring with continuous flow reactors to enable automated optimization and control of the synthesis process.

Computational modeling: Using computational methods to predict spectroscopic signatures of transient species, aiding in the interpretation of experimental data.

Integration of Machine Learning and AI in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govnih.gov These powerful computational tools can be applied to accelerate the discovery and development of new compounds and synthetic routes. springernature.comspringernature.com

In the context of this compound, AI and ML could be utilized for:

Predictive modeling: Developing models to predict the biological activity, physicochemical properties, and synthetic accessibility of novel derivatives. researchgate.net

Generative design: Employing generative models to design new this compound analogs with desired properties for specific applications.

Reaction optimization: Using machine learning algorithms to analyze experimental data and identify the optimal reaction conditions for the synthesis of the target compound.

Expanding the Scope of Applications in Emerging Chemical Fields

While pyrrole-2-carbonitriles have shown promise as intermediates in medicinal chemistry, their potential applications extend to various emerging fields. google.com The unique structural and electronic features of this compound make it an attractive candidate for exploration in new domains.

Future research could focus on:

Materials science: Investigating the use of this compound derivatives in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyrrole core is a well-known building block for conductive polymers.

Agrochemicals: Exploring the potential of new derivatives as herbicides, fungicides, or insecticides. Pyrrole-based compounds have a history of use in agriculture.

Supramolecular chemistry: Utilizing the pyrrole ring's ability to participate in hydrogen bonding and other non-covalent interactions to construct complex supramolecular architectures with tailored functions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new technologies and a deeper understanding of fundamental chemical principles.

Q & A

Q. What are the common synthetic routes for preparing 4-t-Butyl-pyrrole-2-carbonitrile?

The synthesis typically involves cyclization or substitution reactions. For example, a Pd-catalyzed cross-coupling reaction can introduce the t-butyl group to the pyrrole core. Alternatively, nitrile groups are introduced via nucleophilic substitution using precursors like cyanide salts under controlled conditions. Retrosynthetic analysis tools (e.g., AI-powered models) can predict feasible pathways by referencing databases of analogous pyrrole derivatives .

Q. How can purification and isolation of this compound be optimized?

Recrystallization using polar aprotic solvents (e.g., dimethylformamide) or mixed solvent systems (hexane/ethyl acetate) is effective for removing unreacted starting materials. Column chromatography with silica gel and gradient elution (e.g., 5–20% ethyl acetate in hexane) resolves impurities, while monitoring via TLC ensures purity. Safety protocols, such as avoiding heat sources during solvent evaporation, are critical due to the compound’s thermal sensitivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR identify substituent positions (e.g., t-butyl at C4 and nitrile at C2). The deshielding effect of the nitrile group shifts adjacent protons downfield.

- FT-IR : A sharp peak near 2240 cm confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHN) and fragmentation patterns .

Advanced Research Questions

Q. How can structural ambiguities in substituted pyrrole derivatives be resolved?

Single-crystal X-ray diffraction is the gold standard for confirming regiochemistry. For this compound, crystallizing the compound in a chloroform/hexane system and analyzing the lattice structure reveal bond angles and steric effects from the t-butyl group. Computational modeling (e.g., DFT calculations) complements experimental data by predicting electronic distributions and steric hindrance .

Q. What strategies mitigate low yields in nitrile-group installation for pyrrole systems?

Contradictory yields often arise from competing side reactions (e.g., hydrolysis of the nitrile). Optimizing reaction conditions—such as using anhydrous solvents (tetrahydrofuran), inert atmospheres, and catalysts like CuCN—can suppress side pathways. Kinetic studies via in situ IR or HPLC monitoring identify rate-limiting steps, enabling adjustments to temperature or reagent stoichiometry .

Q. How can structure-activity relationship (SAR) studies guide the design of pyrrole-2-carbonitrile analogs?

Modifying substituents (e.g., t-butyl vs. aryl groups) and evaluating biological activity (e.g., receptor binding) reveal key pharmacophores. For instance, replacing the t-butyl group with electron-withdrawing substituents may enhance electrophilicity at the pyrrole ring, affecting interactions with target proteins. Parallel synthesis and high-throughput screening validate hypotheses .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Variability in yields (e.g., 40–70%) may stem from differences in catalysts (Pd vs. Cu), solvent purity, or reaction scales. Systematic replication under standardized conditions (e.g., 0.1 mmol scale, degassed solvents) isolates critical variables. Statistical tools (ANOVA) assess the significance of factors like temperature or catalyst loading .

Q. Why do NMR spectra of this compound show unexpected splitting patterns?

Dynamic effects, such as restricted rotation of the t-butyl group, can cause splitting. Variable-temperature NMR (VT-NMR) experiments between −50°C and 25°C may resolve coalescence phenomena. Computational simulations (e.g., using Gaussian) model rotational barriers and predict spectral behavior .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in airtight containers under nitrogen at −20°C to prevent degradation.

- PPE : Use nitrile gloves and eye protection; avoid inhalation of dust.

- Spill Management : Neutralize with a 10% sodium bicarbonate solution and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.